molecular formula C22H21N5OS B2827456 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 832090-80-9

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

カタログ番号: B2827456
CAS番号: 832090-80-9
分子量: 403.5
InChIキー: UUWUVZMPUMHAQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydroindole moiety linked via a ketone-sulfanyl bridge to a 1,2,4-triazole ring substituted with ethyl and indol-3-yl groups. Its structural complexity arises from the integration of three pharmacologically significant motifs:

  • Indole derivatives: Known for interactions with biological targets via π-π stacking and hydrogen bonding .
  • 1,2,4-Triazole: Enhances metabolic stability and bioavailability in drug design .

Synthetic routes for analogous compounds (e.g., ) suggest that this molecule could be synthesized via nucleophilic substitution between a triazole-thiolate and α-halogenated ketone under alkaline conditions .

特性

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-2-26-21(17-13-23-18-9-5-4-8-16(17)18)24-25-22(26)29-14-20(28)27-12-11-15-7-3-6-10-19(15)27/h3-10,13,23H,2,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUVZMPUMHAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

化学反応の分析

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

作用機序

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Differences Molecular Weight Key Functional Groups Reference
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2-yl)ethanone Allyl and methoxyphenyl substituents on triazole; dihydroisoquinoline instead of dihydroindole 437.51 g/mol Allyl, methoxyphenyl, dihydroisoquinoline
1-(4-Chlorophenyl)-2-{[4-phenyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Chlorophenyl and quinolinyl substituents; no indole moieties 486.97 g/mol Chlorophenyl, quinolinyl
1-(2,3-Dihydroindol-1-yl)-2-[(1-ethylindol-3-yl)sulfonyl]ethan-1-one Sulfonyl bridge instead of sulfanyl; ethylindole substituent 381.46 g/mol Sulfonyl, ethylindole

生物活性

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one , with the molecular formula C24H26N4OSC_{24}H_{26}N_{4}OS and a molecular weight of 418.6 g/mol , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes indole and triazole moieties, which are known for their diverse biological activities. The presence of a sulfanyl group further enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC24H26N4OS
Molecular Weight418.6 g/mol
IUPAC Name1-(2,3-dihydroindol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
PurityTypically 95%

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the triazole and indole families. The compound has demonstrated significant activity against various bacterial strains:

  • Staphylococcus aureus : It showed potent activity with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL against standard strains and even lower against methicillin-resistant strains (MRSA) .
  • Escherichia coli : Moderate activity was noted against E. coli, indicating potential for broader antimicrobial applications .
  • Candida albicans : The compound also exhibited antifungal properties, making it a candidate for treating fungal infections .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in certain cancer types, although further studies are required to establish specific mechanisms of action and therapeutic indices.

The biological activity is believed to stem from the compound's ability to interact with key biological targets such as enzymes involved in bacterial cell wall synthesis or pathways critical for cancer cell survival. Molecular docking studies have indicated strong binding affinities to targets associated with bacterial resistance mechanisms .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of triazole compounds similar to the target compound and assessed their antimicrobial activities against common pathogens. The results indicated that modifications to the indole structure could enhance antimicrobial potency without significantly increasing cytotoxicity .

Study 2: Cytotoxicity Assessment

In vitro tests on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst loading (e.g., Cu(I) for CuAAC).
  • Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (DMSO-d₆ or CDCl₃ as solvents).
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
  • X-ray crystallography : For unambiguous 3D structure determination. Use SHELXL for refinement, ensuring data collection at low temperatures (90–100 K) to minimize thermal motion .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate via IC₅₀ comparisons.
  • Stability studies : Assess compound degradation in DMSO/PBS using HPLC over 24–72 hours.
  • Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to identify outliers .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Validate with co-crystallized ligands.
  • Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 50–100 ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., Cl, ethyl groups) on activity using Gaussian-based DFT calculations .

Advanced: How to analyze crystallographic data for this compound?

Answer:

Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Employ SHELXT for phase determination via intrinsic phasing.

Refinement : Refine parameters (atomic coordinates, displacement) with SHELXL. Apply restraints for disordered regions.

Validation : Check R-factor convergence (<5%), and validate geometry with PLATON .

Advanced: What are the safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Toxicity assessment : Refer to analogs with acute toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents) and comply with GHS Category 4 guidelines .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

Scaffold modification : Vary substituents (e.g., ethyl to methyl on triazole, indole substituents).

Activity assays : Test against target enzymes (e.g., fungal CYP51 for antifungals) using microbroth dilution (MIC determination).

Data analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀. Use PyMOL for binding pose visualization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。